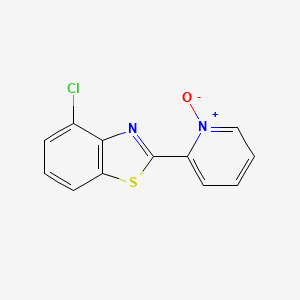
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a chemical compound with a complex structure that includes a benzothiazole ring, a pyridine ring, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with an appropriate amine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.
科学的研究の応用
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
作用機序
The mechanism of action of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-oxidopyridin-1-ium-2-carbonitrile
- 4-Chloro-2-cyanopyridine-1-oxide
- 4-Chloro-1-oxy-pyridine-2-carbonitrile
Uniqueness
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific structure, which combines a benzothiazole ring with a pyridine ring and a chlorine atom.
特性
分子式 |
C12H7ClN2OS |
|---|---|
分子量 |
262.72 g/mol |
IUPAC名 |
4-chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-4-3-6-10-11(8)14-12(17-10)9-5-1-2-7-15(9)16/h1-7H |
InChIキー |
LRLZQNOIMTYRMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C(=C1)C2=NC3=C(S2)C=CC=C3Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
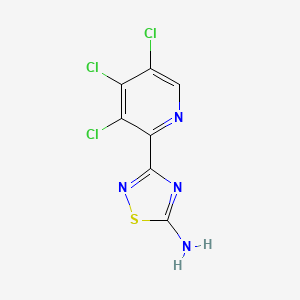
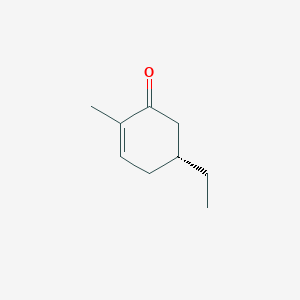
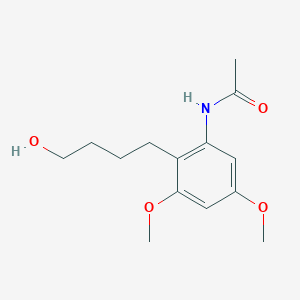
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
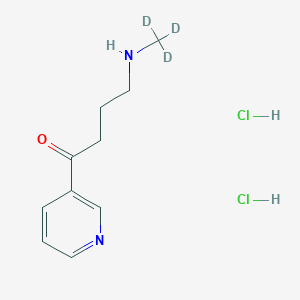
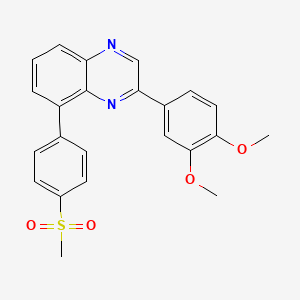
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)

![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)

![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
